molecular formula C13H12N4O B13380359 3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13380359
M. Wt: 240.26 g/mol
InChI Key: SBFLZFYJPVFUPY-UHFFFAOYSA-N
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Description

3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-amino-6-(4-methylphenyl)-1,5-dihydropyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C13H12N4O/c1-7-2-4-8(5-3-7)9-6-10-11(13(18)15-9)12(14)17-16-10/h2-6H,1H3,(H,15,18)(H3,14,16,17)

InChI Key

SBFLZFYJPVFUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C(=NN3)N)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with 3-cyano-4-pyridone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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